2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-4-one core fused with a 3,5-dimethylpyrazole moiety at the 2-position and an acetamide group at the 3-position, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) group. The cyclopenta[d]pyrimidinone scaffold confers rigidity and planar aromaticity, while the pyrazole and mesityl substituents enhance lipophilicity and steric bulk. Such structural attributes are common in kinase inhibitors and anticancer agents, where hydrophobic interactions and hydrogen bonding (via the acetamide and pyrimidinone groups) play critical roles in target binding .
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-13-9-14(2)21(15(3)10-13)25-20(29)12-27-22(30)18-7-6-8-19(18)24-23(27)28-17(5)11-16(4)26-28/h9-11H,6-8,12H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWSKBFOAYOBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the cycloaddition of substituted aromatic aldehydes with tosylhydrazine, followed by cyclization with terminal alkynes . This reaction is known for its broad substrate scope and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of catalytic systems. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions to provide pyrazoles and 2-pyrazolines in good yields . These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation and copper powder for substitution reactions. The conditions are typically mild, allowing for high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted pyrazoles and quaternary ammonium cations, which can be further utilized in different applications.
Scientific Research Applications
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Trifluoromethylphenyl Substitution ()
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide replaces the mesityl group with a 4-trifluoromethylphenyl moiety. Key differences include:
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases polarity and may enhance metabolic stability compared to the electron-donating methyl groups in the mesityl analogue.
Thieno-Pyrimidine Core ()
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide replaces the pyrimidinone core with a thieno-pyrimidine system. The sulfur atom in the thieno ring introduces:
- Enhanced π-Stacking : The thiophene ring may improve interactions with aromatic residues in enzyme binding pockets.
- Reduced Hydrogen-Bonding Capacity: The absence of a pyrimidinone carbonyl limits hydrogen-bond donor/acceptor sites compared to the target compound .
Pyrazolo-Pyrimidine Derivatives ()
Compounds like N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () exhibit a pyrazolo[3,4-d]pyrimidine core instead of cyclopenta[d]pyrimidinone. Key distinctions include:
- Kinase Selectivity: Pyrazolo[3,4-d]pyrimidines are well-documented as ATP-competitive kinase inhibitors (e.g., JAK/STAT inhibitors), whereas cyclopenta[d]pyrimidinones are less explored.
- Synthetic Complexity : The chromen-4-one and fluorophenyl groups in ’s compound introduce additional synthetic steps (e.g., Suzuki coupling) compared to the target compound’s simpler cyclopenta fusion .
Acetamide Modifications
- Cyclopropylamide () : The compound 2-[4-[2-[(3R)-1-(5-chloro-6-oxo-1H-pyridazin-4-yl)pyrrolidin-3-yl]oxy-4-pyridyl]-3,5-dimethyl-pyrazol-1-yl]-N-cyclopropylacetamide replaces the mesityl group with a cyclopropylamide. The smaller cyclopropyl group may reduce steric hindrance, favoring binding to compact active sites.
Sulfonyl and Naphthyl Groups ()
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (C33H37N3O6S) demonstrates how sulfonyl and naphthyl groups enhance steric bulk and π-π interactions.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Hydrogen Bonding: The acetamide and pyrimidinone groups in the target compound enable dual hydrogen-bond interactions, critical for binding to kinases or proteases .
- Lipophilicity vs. Solubility : The mesityl group’s high lipophilicity may limit aqueous solubility, whereas analogues with polar substituents (e.g., trifluoromethyl) balance these properties .
- Synthetic Feasibility: The target compound’s cyclopenta[d]pyrimidinone core can be synthesized via cyclocondensation of aminopyrazoles with cyclopentanone derivatives, a route less complex than multi-step couplings in .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.43 g/mol. The structure features a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group, which contribute to its unique biological properties.
The compound's biological activity is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, it has been suggested that it could inhibit phospholipase A2 (PLA2), which is crucial in inflammatory responses and cellular signaling .
- Receptor Modulation : The structural components allow for potential binding to various receptors, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The presence of the pyrazole and cyclopentapyrimidine moieties is critical for its biological activity. Modifications in these regions can significantly affect the potency and selectivity of the compound against different biological targets.
| Modification | Effect on Activity |
|---|---|
| Methylation | Increased lipophilicity |
| Substitution | Enhanced receptor binding |
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of similar compounds. It was found that modifications in the acetamide side chain significantly impacted their efficacy against bacterial strains such as E. coli and S. aureus. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli .
Inhibition of PLA2
Research focused on the inhibition of PLA2 by this compound revealed that it could effectively reduce PLA2 activity, which is linked to reduced inflammation in cellular models. This suggests potential therapeutic applications in diseases characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
